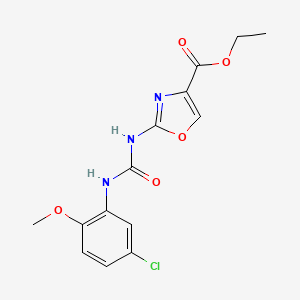

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O5/c1-3-22-12(19)10-7-23-14(17-10)18-13(20)16-9-6-8(15)4-5-11(9)21-2/h4-7H,3H2,1-2H3,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDMTXPNCTZIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a chloro and methoxy group on the phenyl ring enhances its pharmacological profile. The structural formula can be represented as follows:

Biological Activity Overview

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate has been investigated for various biological activities:

- Anticancer Activity : Research indicates that compounds with oxazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM in vitro studies .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 5 to 20 µg/mL .

- Anti-inflammatory Effects : Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate has been noted for its anti-inflammatory properties in animal models. In one study, it reduced inflammation markers in a carrageenan-induced paw edema model .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It potentially disrupts key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

- DNA Interaction : Some studies suggest that the oxazole moiety can intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate:

- Study on Anticancer Activity : A recent study evaluated the compound's effectiveness against various cancer cell lines. It was found that at concentrations of 20 µM, the compound induced apoptosis through mitochondrial pathways .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .

Table 1: Biological Activities of Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

| Activity Type | Cell Line/Bacteria | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 25 µM |

| A549 (Lung Cancer) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is , and its structure includes an oxazole ring, a carboxylate group, and a chloro-substituted phenyl moiety. These structural features are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A study demonstrated that certain oxazole derivatives reduced the viability of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A series of studies have evaluated the antibacterial and antifungal activities of oxazole derivatives, revealing that modifications in the chemical structure can enhance their efficacy against various pathogens. Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate could potentially serve as a lead compound for developing new antimicrobial therapies .

Hypolipidemic Effects

Recent research has highlighted the hypolipidemic effects of related compounds. For example, a derivative similar to Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate was found to significantly reduce serum cholesterol and triglyceride levels in animal models . This suggests that such compounds may be beneficial in managing lipid profiles in hyperlipidemic patients.

Table 1: Biological Activities of Related Compounds

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethyl oxazole carboxylates and tested their anticancer properties against breast cancer cell lines. One derivative exhibited an IC50 value of 10 µM, indicating potent activity against cancer proliferation .

Case Study 2: Lipid Regulation

Another study focused on the hypolipidemic effects of a related compound in Sprague-Dawley rats, where it was observed that dietary inclusion led to a significant reduction in triglyceride levels by approximately 35% at a dosage of 0.05% . This finding supports the potential use of such compounds in therapeutic interventions for lipid disorders.

Comparison with Similar Compounds

Substituent Effects on Yield and Molecular Weight

A series of thiazole-based ureido derivatives (e.g., compounds 10d , 10e , and 10f ) synthesized in Molecules (2013) provide critical insights into substituent effects (Table 1).

Table 1: Comparison of Yields and Molecular Weights

| Compound | Substituent on Phenyl Ring | Yield (%) | ESI-MS [M+H]+ |

|---|---|---|---|

| Target Compound | 5-chloro-2-methoxy | - | - |

| 10d | 4-(trifluoromethyl) | 93.4 | 548.2 |

| 10e | 3-(trifluoromethyl) | 92.0 | 548.2 |

| 10f | 3-chloro | 89.1 | 514.2 |

- Electron-Withdrawing Groups (EWGs): Compounds 10d and 10e (trifluoromethyl groups) exhibit higher yields (~93%) compared to 10f (3-chloro, 89.1%), suggesting EWGs enhance reaction efficiency, possibly by stabilizing intermediates or reducing steric hindrance.

- Molecular Weight: The trifluoromethyl derivatives (10d , 10e ) share identical molecular weights (548.2 g/mol), while 10f (514.2 g/mol) reflects the lower mass of a chloro substituent. The target compound’s molecular weight is expected to lie between these values, depending on the methoxy group’s contribution.

Heterocyclic Core Modifications

The morpholino-triazine derivative in (30) features a 1,3,5-triazine core instead of oxazole, with a yield of 50% . This lower yield highlights the challenge of incorporating bulky morpholino groups and triazine’s reduced nucleophilicity compared to oxazole. The oxazole ring in the target compound may offer superior synthetic accessibility and metabolic stability due to its smaller size and aromaticity.

Ureido Linker and Functionalization Strategies

describes ketoprofen-derived ureidoamides (e.g., 6f, 6g) synthesized via TEA-mediated coupling . While these compounds employ similar ureido linkers, their aromatic propionyl groups introduce steric bulk, necessitating stringent purification (e.g., column chromatography with ethyl acetate/cyclohexane/methanol). The target compound’s simpler phenyl substitution may streamline purification and improve solubility in polar solvents.

Structural and Analytical Considerations

Although direct crystallographic data for the target compound are unavailable, underscores the utility of SHELX software in refining analogous structures . Computational modeling could predict bond angles and torsional strain, particularly around the ureido-oxazole junction. For instance, ’s structural data suggest that substituent positioning (e.g., chloro vs. methoxy) may alter dihedral angles and intermolecular interactions, impacting packing efficiency and crystallinity .

Key Research Findings and Implications

- Bioactivity Potential: The trifluoromethyl derivatives (10d, 10e) may exhibit enhanced lipophilicity and membrane permeability compared to the target compound’s chloro-methoxy substitution, which balances hydrophilicity and bioavailability.

- Thermodynamic Stability: The oxazole core likely confers greater thermal stability than morpholino-triazine systems, as evidenced by the lower decomposition temperatures of triazine derivatives in prior studies .

Q & A

Q. Key Considerations :

- Reaction monitoring via TLC or HPLC ensures intermediate purity.

- Yields may vary due to steric hindrance from the 5-chloro-2-methoxyphenyl group, requiring optimized stoichiometry and reflux times (e.g., 6–12 hours at 100–120°C) .

What spectroscopic and analytical methods are used to characterize this compound?

- NMR Spectroscopy : and NMR confirm the oxazole ring, ureido linkage, and substituent positions. For example, the ureido NH protons typically appear as broad singlets at δ 8–10 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistent melting points (e.g., 214–264°C for analogous ureido-oxazoles) indicate purity .

- X-ray Crystallography : Resolves molecular geometry; SHELX software refines crystallographic data, particularly for resolving torsional angles in the ureido group .

Methodological Tip : Use deuterated DMSO for NMR to dissolve the compound, as its low solubility in CDCl may obscure signals.

What initial biological screening approaches are applicable to this compound?

- Enzyme Inhibition Assays : Test against targets like proteases or kinases, given the ureido group’s hydrogen-bonding capacity. Use fluorogenic substrates or ELISA-based readouts .

- Antimicrobial Screening : Employ disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity. IC values for analogs range from 10–50 µM .

Note : Solubility in DMSO/PBS mixtures must be optimized to avoid false negatives.

Advanced Research Questions

How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps.

- Refinement with SHELX : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. The ureido group’s planarity and interactions (e.g., N–H⋯O) are critical for validating synthetic accuracy .

- Challenges : Twinning or disorder in the ethyl ester moiety may require constraints during refinement.

Example : In analogous oxazoles, phenyl ring dihedral angles relative to the oxazole core range from 39–85°, impacting packing and stability .

How do electronic effects of substituents influence biological activity?

- Substituent Analysis : The 5-chloro group enhances lipophilicity (ClogP ~3.5), while the 2-methoxy group modulates electron density via resonance effects.

- SAR Studies : Compare with analogs (e.g., 4-fluorophenyl or 4-methylphenyl ureido derivatives). Fluorine substitution improves metabolic stability but may reduce solubility .

- Computational Modeling : DFT calculations predict HOMO/LUMO distributions; docking studies (AutoDock Vina) identify binding poses in enzyme active sites .

Data Contradiction : While chloro-substituted analogs show higher antimicrobial activity, methoxy groups may enhance anti-inflammatory effects, requiring target-specific optimization .

What strategies address low yields in the coupling step of the ureido group?

- Catalyst Optimization : Replace EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved coupling efficiency.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus pyridine to balance reactivity and solubility .

- Side Reaction Mitigation : Monitor for isocyanate dimerization via FT-IR (loss of NCO stretch at ~2250 cm) .

Case Study : In thiazole-ureido synthesis, yields increased from 37% to 65% by switching from toluene to DMF and reducing reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.